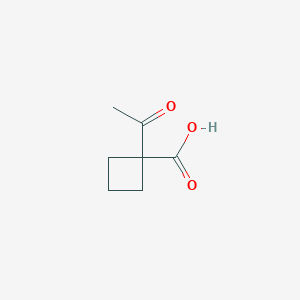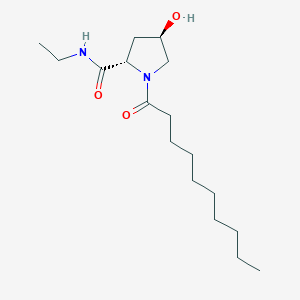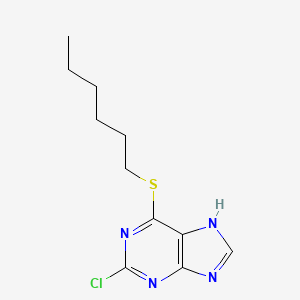
2-chloro-6-hexylsulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-hexylsulfanyl-7H-purine is a chemical compound with the molecular formula C11H15ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a hexylsulfanyl group at the 6-position, and a purine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-hexylsulfanyl-7H-purine typically involves the substitution of a chlorine atom at the 2-position of the purine ring and the introduction of a hexylsulfanyl group at the 6-position. One common method involves the reaction of 2,6-dichloropurine with hexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-hexylsulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the purine ring or the hexylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-hexylsulfanyl-7H-purine or 2-thio-6-hexylsulfanyl-7H-purine.
Oxidation: Formation of 2-chloro-6-hexylsulfinyl-7H-purine or 2-chloro-6-hexylsulfonyl-7H-purine.
Reduction: Formation of reduced derivatives of the purine ring or the hexylsulfanyl group.
Scientific Research Applications
2-chloro-6-hexylsulfanyl-7H-purine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-hexylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylsulfanyl-7H-purine
- 2-chloro-6-ethylsulfanyl-7H-purine
- 2-chloro-6-propylsulfanyl-7H-purine
Uniqueness
2-chloro-6-hexylsulfanyl-7H-purine is unique due to its specific substitution pattern and the presence of a hexylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
646510-45-4 |
|---|---|
Molecular Formula |
C11H15ClN4S |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
2-chloro-6-hexylsulfanyl-7H-purine |
InChI |
InChI=1S/C11H15ClN4S/c1-2-3-4-5-6-17-10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H,13,14,15,16) |
InChI Key |
RGMRDOGCVSNKDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


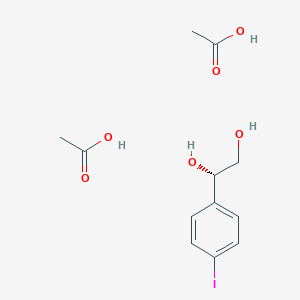
methanone](/img/structure/B15168862.png)
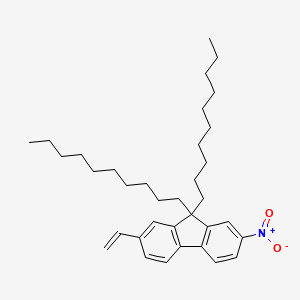

![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
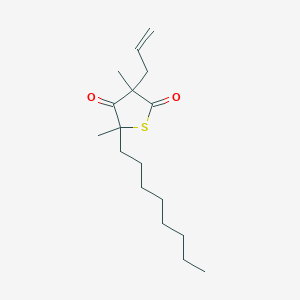
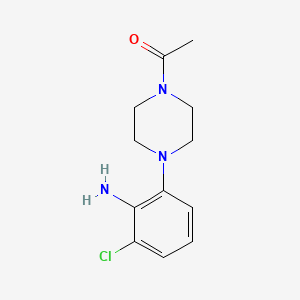
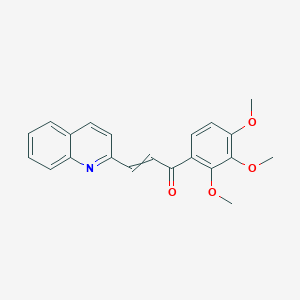
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
